

# (Z)-Lanoconazole CAS number and chemical properties

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Compound of Interest		
Compound Name:	(Z)-Lanoconazole	
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## (Z)-Lanoconazole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **(Z)-Lanoconazole**, covering its chemical identity, physicochemical properties, mechanism of action, and detailed experimental methodologies for its synthesis and analysis. **(Z)-Lanoconazole** is the Z-isomer of Lanoconazole, an imidazole-based antifungal agent.

## **Chemical Identity and Properties**

**(Z)-Lanoconazole**, with the CAS number 101529-65-1, is a specific stereoisomer of the antifungal compound Lanoconazole.[1][2] While much of the published data refers to Lanoconazole without specifying the isomer, the information below is the most accurate representation available.

Table 1: Chemical Identifiers for (Z)-Lanoconazole



Identifier	Value
IUPAC Name	(2Z)-2-[4-(2-chlorophenyl)-1,3-dithiolan-2-ylidene]-2-(1H-imidazol-1-yl)acetonitrile
CAS Number	101529-65-1
Molecular Formula	C14H10ClN3S2[1]
Canonical SMILES	C1C(S/C(=C(\C#N)/N2C=CN=C2)/S1)C3=CC= CC=C3Cl

Table 2: Physicochemical Properties of Lanoconazole

Note: The following quantitative data, such as melting and boiling points, have been reported for "Lanoconazole" and may correspond to the more stable (E)-isomer or a mixture of isomers.

Property	Value	Source
Molecular Weight	319.83 g/mol	[3][4]
Appearance	Light-yellow crystals	[3][5]
Melting Point	141.5 °C	[3][5]
Boiling Point (Predicted)	477.6 ± 55.0 °C	[5][6]
pKa (Predicted)	3.76 ± 0.10	[6]
Solubility	Soluble in chloroform and methanol; Insoluble in water. Soluble in DMSO at 100 mg/mL.	[1][3]

## Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Like other imidazole antifungals, **(Z)-Lanoconazole**'s primary mechanism of action is the disruption of the fungal cell membrane's integrity by inhibiting the synthesis of ergosterol, a vital component analogous to cholesterol in mammalian cells.[1][2][7] Specifically, Lanoconazole

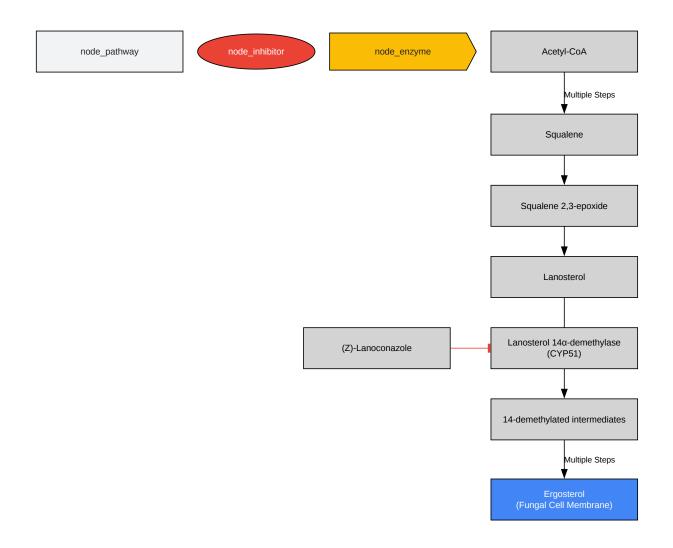


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targets and inhibits the fungal cytochrome P450 enzyme lanosterol  $14\alpha$ -demethylase.[1][2][7] This enzyme catalyzes a critical step in the ergosterol biosynthesis pathway: the demethylation of lanosterol. Inhibition of this enzyme leads to the accumulation of toxic methylated sterol precursors and a depletion of ergosterol, ultimately increasing membrane permeability and leading to fungal cell death.





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Caption: Fungal Ergosterol Biosynthesis Pathway and Site of Inhibition by (Z)-Lanoconazole.



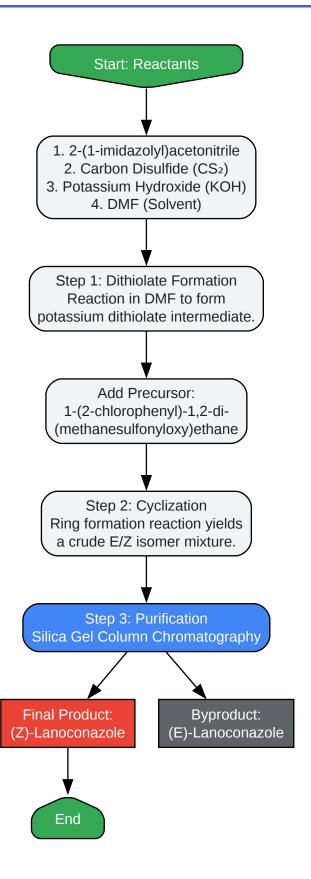
## **Experimental Protocols**

The synthesis of Lanoconazole produces a mixture of (E) and (Z) isomers, which must be separated to isolate the (Z)-isomer. The general synthetic route involves a two-step process followed by chromatographic purification.

#### Methodology:

- Formation of Dithiolate Intermediate: 2-(1-imidazolyl)acetonitrile is reacted with carbon disulfide (CS<sub>2</sub>) in the presence of a base like potassium hydroxide (KOH) in a solvent such as dimethylformamide (DMF). This reaction forms a potassium dithiolate intermediate.
- Cyclization Reaction: The dithiolate intermediate is then cyclized with a suitable precursor, such as 1-(2-chlorophenyl)-1,2-di(methanesulfonyloxy)ethane. This ring-forming reaction yields a mixture of (E)- and (Z)-Lanoconazole isomers.
- Isomer Separation: The resulting E/Z mixture is subjected to column chromatography, typically using silica gel as the stationary phase, to separate and isolate the **(Z)-Lanoconazole** isomer from the (E)-isomer.





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Caption: General Workflow for the Synthesis and Purification of (Z)-Lanoconazole.





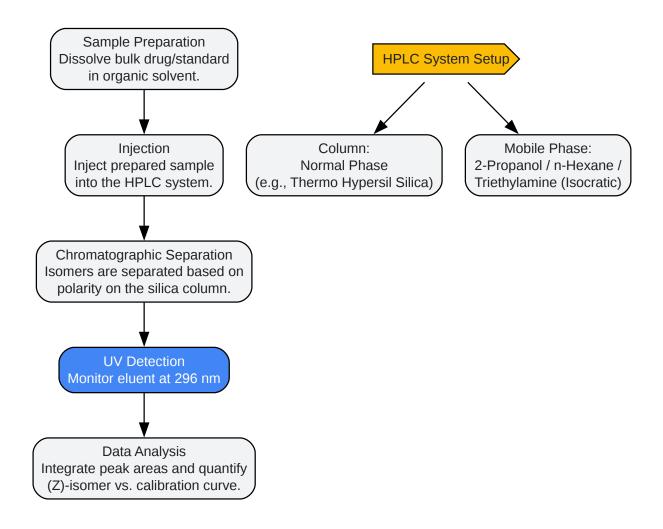


A validated isocratic normal phase high-performance liquid chromatography (NP-HPLC) method is employed for the separation and quantification of the (Z)-isomer of Lanoconazole, which is crucial for quality control in bulk manufacturing.

#### Methodology:

- Standard and Sample Preparation: Prepare standard solutions of **(Z)-Lanoconazole** and samples of the bulk drug material in a suitable organic solvent.
- Chromatographic System: Utilize an HPLC system equipped with a normal-phase silica column (e.g., Thermo Hypersil Silica).
- Mobile Phase: The mobile phase consists of an optimized ratio of 2-propanol, n-hexane, and triethylamine.
- Isocratic Elution: The sample is injected into the column and eluted with the mobile phase at a constant flow rate.
- Detection: The eluent is monitored by a UV detector at a wavelength of 296 nm.
- Quantification: The concentration of the (Z)-isomer is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from the standard solutions. The method has been shown to be linear over a range of the Limit of Quantitation (LOQ) to 15.0 µg/mL.





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Caption: Experimental Workflow for the NP-HPLC Analysis of **(Z)-Lanoconazole**.

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